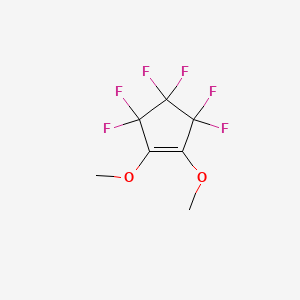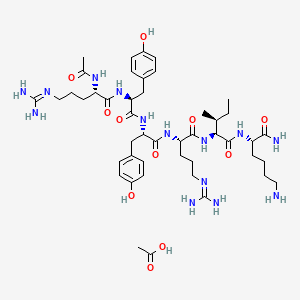
H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2CH3CO2H” is a complex peptide with a sequence of amino acids This peptide is characterized by the presence of multiple cysteine residues, which can form disulfide bonds, contributing to the stability and functionality of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of large-scale HPLC systems allows for the efficient purification of the peptide, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo several types of chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS for substitution reactions.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through the reduction of disulfide bonds.
Scientific Research Applications
The peptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biosensors and diagnostic tools due to its specific binding properties.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets. The cysteine residues can form disulfide bonds with target proteins, influencing their structure and function. The peptide may also interact with cell surface receptors, triggering intracellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with antioxidant properties, containing cysteine, glutamate, and glycine.
Oxytocin: A peptide hormone with a disulfide bond, involved in social bonding and reproductive behaviors.
Vasopressin: A peptide hormone with a similar structure to oxytocin, involved in water retention and blood pressure regulation.
Uniqueness
The compound “H-DL-Cys(1)-DL-Lys-Gly-DL-Lys-Gly-DL-Ala-DL-Lys-DL-Cys(2)-DL-Ser-DL-Arg-DL-Leu-DL-Met-DL-Tyr-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Ser-Gly-DL-Lys-DL-Cys(3)-NH2.CH3CO2H” is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of multiple disulfide bonds. This structural feature contributes to its stability and functionality, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C104H176N36O34S7 |
|---|---|
Molecular Weight |
2699.2 g/mol |
IUPAC Name |
acetic acid;2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid |
InChI |
InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4) |
InChI Key |
LBACTXHPMJIKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)

![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)










![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
